molecular formula C15H13N3O2 B574261 2,4-Imidazolidinedione,  3-phenyl-5-(4-pyridinylmethyl)- CAS No. 174262-99-8

2,4-Imidazolidinedione, 3-phenyl-5-(4-pyridinylmethyl)-

Cat. No.: B574261
CAS No.: 174262-99-8
M. Wt: 267.28 g/mol
InChI Key: CQDKUQPTDYXMOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Imidazolidinedione, 3-phenyl-5-(4-pyridinylmethyl)- is a heterocyclic organic compound with a molecular formula of C15H13N3O2. This compound features a five-membered ring structure containing nitrogen and oxygen atoms, making it part of the imidazolidinedione family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Imidazolidinedione, 3-phenyl-5-(4-pyridinylmethyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of phenylalanine with methylamine, followed by a condensation reaction with acetone . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,4-Imidazolidinedione, 3-phenyl-5-(4-pyridinylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

2,4-Imidazolidinedione, 3-phenyl-5-(4-pyridinylmethyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 3-phenyl-5-(4-pyridinylmethyl)- involves its interaction with specific molecular targets and pathways. It may act by forming iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, thereby lowering the substrate’s LUMO (Lowest Unoccupied Molecular Orbital) and facilitating various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-2,4-imidazolidinedione
  • 3-Methyl-5-phenyl-2,4-imidazolidinedione
  • 5-Methyl-3-phenyl-2,4-imidazolidinedione

Uniqueness

2,4-Imidazolidinedione, 3-phenyl-5-(4-pyridinylmethyl)- is unique due to its specific structural features, such as the presence of a pyridinylmethyl group, which distinguishes it from other similar compounds. This unique structure may contribute to its distinct chemical and biological properties .

Properties

CAS No.

174262-99-8

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

3-phenyl-5-(pyridin-4-ylmethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C15H13N3O2/c19-14-13(10-11-6-8-16-9-7-11)17-15(20)18(14)12-4-2-1-3-5-12/h1-9,13H,10H2,(H,17,20)

InChI Key

CQDKUQPTDYXMOJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C(NC2=O)CC3=CC=NC=C3

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(NC2=O)CC3=CC=NC=C3

Synonyms

2,4-Imidazolidinedione, 3-phenyl-5-(4-pyridinylmethyl)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.